molecular formula C13H19N3O3S B12477612 N'-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide

N'-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide

Cat. No.: B12477612
M. Wt: 297.38 g/mol
InChI Key: QSZKUMVGTMRRIS-UHFFFAOYSA-N
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Description

N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a phenylsulfonyl group attached to a propanehydrazide backbone, with a pyrrolidinyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide typically involves the reaction of phenylsulfonyl chloride with 3-(pyrrolidin-1-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The phenylsulfonyl group can also enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide
  • N-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide derivatives

Uniqueness

N’-(phenylsulfonyl)-3-(pyrrolidin-1-yl)propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N'-(benzenesulfonyl)-3-pyrrolidin-1-ylpropanehydrazide

InChI

InChI=1S/C13H19N3O3S/c17-13(8-11-16-9-4-5-10-16)14-15-20(18,19)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2,(H,14,17)

InChI Key

QSZKUMVGTMRRIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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